Amyloid P component (33-38) amide is a hexapeptide derived from the larger human Serum Amyloid P component (SAP), a naturally occurring glycoprotein found in serum and basement membranes. [] SAP is also a universal component of amyloid deposits, including those found in individuals with Alzheimer's disease and Down's syndrome. [] While the full protein consists of 204 amino acids, the (33-38) fragment specifically represents a region identified as crucial for heparin-binding activity. [] This interaction between SAP and glycosaminoglycans like heparin is believed to play a significant role in the formation and stabilization of amyloid deposits. []
Amyloid P Component (33-38) amide is a peptide derived from the serum amyloid P component, which is a glycoprotein found in human plasma and a universal constituent of amyloid deposits. This peptide plays a significant role in the pathogenesis of amyloidosis, a condition characterized by the deposition of amyloid fibrils in various tissues. The serum amyloid P component is known for its ability to bind to amyloid fibrils and other ligands, contributing to its physiological and pathological functions.
The serum amyloid P component is synthesized primarily in the liver and circulates in the bloodstream. It is part of the pentraxin family of proteins, which are highly conserved across species. The peptide (33-38) amide is a specific fragment of this protein, indicating its potential functional significance in biological processes related to amyloidosis and inflammation.
Amyloid P Component (33-38) amide falls under the classification of pentraxins, which are calcium-dependent ligand-binding proteins. These proteins are categorized into two groups: short pentraxins (like serum amyloid P component) and long pentraxins (like pentraxin 3). The peptide itself is classified as a bioactive peptide, given its involvement in immune responses and potential therapeutic applications.
The synthesis of Amyloid P Component (33-38) amide can be achieved through various methods, including:
In solid-phase synthesis, protecting groups are used to prevent undesired reactions during chain elongation. Once synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography. In recombinant methods, plasmids containing the gene for serum amyloid P component are introduced into bacterial or eukaryotic cells, where they are expressed and harvested.
The molecular structure of Amyloid P Component (33-38) amide is characterized by its specific amino acid sequence derived from the larger serum amyloid P component protein. The full protein exhibits a decameric structure composed of two pentameric rings that interact face-to-face. Each subunit contains approximately 204 amino acids arranged in a jelly-roll fold stabilized by calcium ions.
Amyloid P Component (33-38) amide participates in several biochemical interactions:
The binding kinetics can be studied using techniques such as surface plasmon resonance or enzyme-linked immunosorbent assays, allowing for quantification of binding affinities and reaction rates.
The mechanism by which Amyloid P Component (33-38) amide exerts its effects involves:
Studies have shown that this component can inhibit neutrophil adhesion and modulate macrophage activity, suggesting its role in regulating inflammatory responses.
Amyloid P Component (33-38) amide has several applications in scientific research:
The amyloid P component (33-38) amide is a synthetic hexapeptide with the sequence Phe-Thr-Leu-Cys-Phe-Arg-NH₂ (FTLCFR-NH₂ in single-letter code) [1] [4] [5]. This fragment corresponds to residues 33–38 of the human serum amyloid P component (SAP) protein, modified by C-terminal amidation. Key structural and functional attributes include:
The peptide has a calculated molecular weight of 784.98 Da and the empirical formula C₃₇H₅₆N₁₀O₇S [1] [4] [5]. Key analytical characteristics are summarized below:
Table 1: Molecular Properties of Amyloid P Component (33-38) Amide
Property | Value |
---|---|
Molecular Formula | C₃₇H₅₆N₁₀O₇S |
Calculated Molecular Weight | 784.98 Da |
Observed Molecular Weight | 784.98 Da (HPLC-MS) |
Purity | >95% (HPLC) |
Physical Form | Lyophilized powder |
The molecular weight is consistent across analytical methods, confirming the absence of hydration or salt adducts in the purified product [4].
The C-terminal amidation (-NH₂ replaces -COOH) is a key synthetic modification with significant biochemical implications:
Amyloid P component (33-38) amide is functionally and structurally distinct from the intact SAP protein (25 kDa, 223 residues):
Table 2: Structural and Functional Comparison with Full-Length SAP
Property | SAP (33-38) Amide | Full-Length SAP |
---|---|---|
Structure | Linear hexapeptide | Pentameric β-jellyroll fold |
Molecular Weight | 784.98 Da | 25,000 Da |
Calcium Binding | Absent | Requires Ca²⁺ for ligand binding |
Amyloid Affinity | Low (isolated fragment) | High (binds amyloid fibrils) |
Functional Role | Cell adhesion motif | Innate immunity, opsonization, matrix stabilization |
Key distinctions include:
Table 3: Amino Acid Sequence Comparison
Region | Sequence |
---|---|
SAP (27-38) | LVFFTLCFRRLV |
SAP (33-38) amide | FTLCFR-NH₂ |
The hexapeptide represents a minimal adhesive epitope within SAP’s larger laminin-binding domain (residues 27–38) [1]. Its simplified structure provides a tractable model for studying SAP-matrix interactions without confounding effects from the full protein’s oligomerization or PTMs [4] [5].
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